N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide
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Overview
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a 2,5-dimethyl group and an ethyl chain, which is further connected to a 4-fluorobenzenesulfonamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide typically involves a multi-step process. One common synthetic route starts with the preparation of 2,5-dimethylindole, which is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the 3-position of the indole ring. The resulting intermediate is then subjected to sulfonamide formation by reacting with 4-fluorobenzenesulfonyl chloride under basic conditions, such as the presence of a base like triethylamine or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely, such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Used as a probe in biochemical assays to study enzyme activity or protein interactions.
Material Science: Explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
- **N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-N-(thien-2-ylmethyl)amine hydrochloride
Uniqueness
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide is unique due to the presence of the 4-fluorobenzenesulfonamide group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials with specific properties .
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-12-3-8-18-17(11-12)16(13(2)21-18)9-10-20-24(22,23)15-6-4-14(19)5-7-15/h3-8,11,20-21H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOMIPDJFIXIOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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